molecular formula C7H5BrClFS B6335017 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene, 95% CAS No. 943830-28-2

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene, 95%

Cat. No. B6335017
M. Wt: 255.54 g/mol
InChI Key: UERFZTIKPUCZKF-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is a chemical compound with the CAS Number: 943830-28-2 . It has a molecular weight of 255.54 . The IUPAC name for this compound is (3-bromo-6-chloro-2-fluorophenyl) (methyl)sulfane . It is stored at a temperature of 2-8°C and is available in solid form .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is 1S/C7H5BrClFS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, fluorine, and sulfur atoms in the benzene ring.


Physical And Chemical Properties Analysis

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene is a solid at room temperature . The compound is stored at a temperature of 2-8°C .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFS/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERFZTIKPUCZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-3-methylthio-2-fluorobenzene

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in THF (50 mL) was slowly added to LDA (0.125 mol) in THF (600 mL) at −50° C. After addition, the solution was warmed to −20° C. and then cooled to −50° C. A solution of dimethyldisulfide (18.8 g, 0.20 mol) in THF (50 mL) was then slowly added and the mixture was warmed to ambient temperature. The reaction was quenched with water (200 mL), extracted with ethyl acetate (2×150 mL), and the combined organic phases dried and concentrated. The residual red oil was purified by chromatography (5% ethyl acetate in hexanes) to give 1-bromo-4-chloro-3-methylthio-2-fluorobenzene (23.9 g, 0.094 mol): 1H NMR (CDCl3): δ 7.40 (m, 1H), 7.15 (dd, 1H), 2.50 (s, 3H).
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.125 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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